3-Piperidinecarbonitrile, 6-oxo-
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Overview
Description
6-Oxopiperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2O It features a piperidine ring with a ketone group at the 6-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-oxopiperidine-3-carbonitrile involves the Castagnoli-Cushman reaction. This reaction typically involves the condensation of cyclic anhydrides, amines, and aldehydes. For instance, the reaction of cyclic anhydrides with amines and aldehydes in a one-pot synthesis can yield 6-oxopiperidine-3-carbonitrile with high yields and diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6-oxopiperidine-3-carbonitrile are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents can react with the nitrile group to form ketones.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Primary amines.
Substitution: Ketones and other substituted derivatives.
Scientific Research Applications
6-Oxopiperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 6-oxopiperidine-3-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Piperidine-3-carbonitrile: Similar in structure but lacks the ketone group at the 6-position.
6-Oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Pyrrolidine-3-carbonitrile: A related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 6-Oxopiperidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
22584-95-8 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-oxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-2,4H2,(H,8,9) |
InChI Key |
FXTGTOXQIWOZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C#N |
Origin of Product |
United States |
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